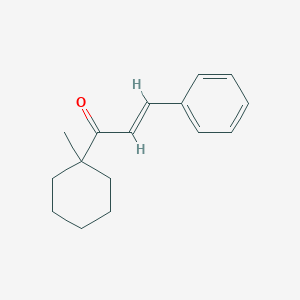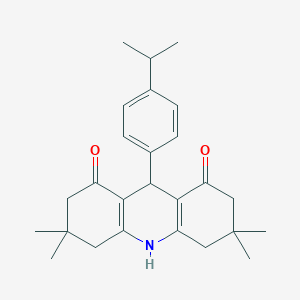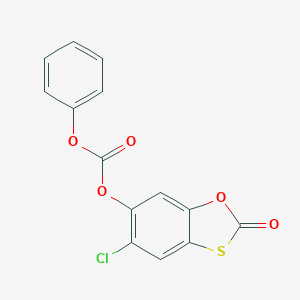
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a phenyl group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE can be synthesized through several methods. One common approach involves the aldol condensation of 1-methylcyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the propenone linkage facilitated by the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(1-METHYLCYCLOHEXYL)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
1-Methylcyclohexene: Shares the cyclohexane ring structure but lacks the propenone moiety.
3-Phenyl-2-propen-1-ol: Contains the propenone linkage but differs in the substitution pattern on the cyclohexane ring.
Properties
Molecular Formula |
C16H20O |
|---|---|
Molecular Weight |
228.33g/mol |
IUPAC Name |
(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H20O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3/b11-10+ |
InChI Key |
MDVOBDPUDIVEKT-ZHACJKMWSA-N |
SMILES |
CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1(CCCCC1)C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1(CCCCC1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[(2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392344.png)
![2-[(2,6-dichlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392345.png)
![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B392348.png)

![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392352.png)
![2-[(2-methylbenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B392353.png)
![1,5-Dimethyl-4-[[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]-2-phenylpyrazol-3-one](/img/structure/B392354.png)
![3-(3-bromophenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B392355.png)
![2-({6-[(4-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B392356.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B392357.png)
![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(FURAN-2-YL)-1,3,4-OXADIAZOLE](/img/structure/B392359.png)
![2-({6-[(2,4-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392360.png)
![4-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B392363.png)

